

# Application of iHA-100 in H5N1-Infected Animal Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HA-100

Cat. No.: B1672589

[Get Quote](#)

**A Note on Terminology:** It is critical to distinguish between **HA-100**, a Rho-kinase inhibitor, and **iHA-100**, a macrocyclic peptide. Extensive literature searches did not yield any studies on the application of the Rho-kinase inhibitor **HA-100** in H5N1-infected animal models. The following application notes and protocols are based on published research for **iHA-100**, a novel antiviral macrocyclic peptide that targets the hemagglutinin (HA) protein of influenza A viruses.

## Introduction to iHA-100

**iHA-100** is a macrocyclic peptide identified through the RaPID (Random non-standard Peptides Integrated Discovery) system. It exhibits potent antiviral activity against a broad range of Group 1 influenza A viruses, including highly pathogenic avian influenza (HPAI) H5N1 strains.<sup>[1][2]</sup> Its mechanism of action involves a dual inhibition of viral entry: it blocks both the attachment of the virus to host cells and the subsequent membrane fusion process by binding to the conserved stalk region of the HA protein.<sup>[1][2][3]</sup> This dual-action mechanism and its targeting of a conserved viral protein make **iHA-100** a promising candidate for antiviral therapy, particularly in the context of emerging and drug-resistant influenza strains.

## Quantitative Data Summary

The efficacy of **iHA-100** has been evaluated in both mouse and non-human primate models of H5N1 infection. The key quantitative findings are summarized in the tables below.

Table 1: Efficacy of **iHA-100** in H5N1-Infected Mice

| Parameter          | Virus Strain & Dose                                       | Treatment Group          | Dosing Regimen                                       | Outcome                                                       | Reference |
|--------------------|-----------------------------------------------------------|--------------------------|------------------------------------------------------|---------------------------------------------------------------|-----------|
| Survival Rate      | A/whooper swan/Hokkai do/1/08 (H5N1), 5 MLD <sub>50</sub> | iHA-100                  | 1.9 mg/kg/day, intranasally, days 0-4 post-infection | 40% survival                                                  | [3]       |
| Zanamivir          | 3.3 mg/kg/day, intranasally, days 0-4 post-infection      | Not specified in snippet |                                                      |                                                               |           |
| Vehicle            | -                                                         |                          | 0% survival                                          | [3]                                                           |           |
| Body Weight Change | A/whooper swan/Hokkai do/1/08 (H5N1), 5 MLD <sub>50</sub> | iHA-100                  | 1.9 mg/kg/day, intranasally, days 0-4 post-infection | Reduced weight loss compared to vehicle                       | [3]       |
| Vehicle            | -                                                         |                          | Progressive weight loss until death                  | [3]                                                           |           |
| Lung Viral Titer   | A/whooper swan/Hokkai do/1/08 (H5N1)                      | iHA-100                  | 1.9 mg/kg/day, intranasally, days 0-4 post-infection | Significant reduction in viral titers at day 7 post-infection | [2]       |
| Vehicle            | -                                                         |                          | High viral titers                                    | [2]                                                           |           |

Table 2: Efficacy of **iHA-100** in H5N1-Infected Cynomolgus Macaques

| Parameter          | Virus Strain                      | Treatment Group | Dosing Regimen              | Outcome                             | Reference |
|--------------------|-----------------------------------|-----------------|-----------------------------|-------------------------------------|-----------|
| Body Temperature   | A/Vietnam/12<br>03/2004<br>(H5N1) | iHA-100         | Not specified<br>in snippet | Reduction in<br>temperature<br>rise | [3]       |
| Body Weight        | A/Vietnam/12<br>03/2004<br>(H5N1) | iHA-100         | Not specified<br>in snippet | Reduced<br>body weight<br>loss      | [3]       |
| Viral Replication  | A/Vietnam/12<br>03/2004<br>(H5N1) | iHA-100         | Not specified<br>in snippet | Significantly<br>suppressed         | [1]       |
| Pneumonia Severity | A/Vietnam/12<br>03/2004<br>(H5N1) | iHA-100         | Not specified<br>in snippet | Prevented<br>severe<br>pneumonia    | [1][2]    |

## Experimental Protocols

### Mouse Model of H5N1 Infection

#### 1. Animal Model:

- Species: BALB/c mice.
- Age: 4-6 weeks old.
- Housing: Maintained in a biosafety level 3 (BSL3) facility.

#### 2. Virus Strain and Inoculation:

- Virus: A/whooper swan/Hokkaido/1/08 (H5N1), a highly pathogenic avian influenza virus.
- Inoculation Dose: 5 MLD<sub>50</sub> (50% mouse lethal dose).
- Route of Inoculation: Intranasal.

#### 3. iHA-100 Administration:

- Compound: **iHA-100**.
- Dose: 1.9 mg/kg/day.
- Route of Administration: Intranasal.
- Treatment Schedule: Administered daily for 5 consecutive days, starting at different time points post-infection (e.g., days 0-4, 2-6, 4-8, or 6-10) to evaluate the therapeutic window.

#### 4. Monitoring and Sample Collection:

- Clinical Signs: Body weight and survival were monitored daily for 14 days.
- Viral Titer Determination: Lungs were collected at specified time points post-infection, homogenized, and viral titers were determined by plaque assay on Madin-Darby canine kidney (MDCK) cells.
- Histopathology: Lung tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) to assess the degree of pneumonia and lung injury.

## Non-Human Primate (Cynomolgus Macaque) Model of H5N1 Infection

#### 1. Animal Model:

- Species: Cynomolgus macaques (*Macaca fascicularis*).
- Housing: Maintained in a biosafety level 3 (BSL3) facility.

#### 2. Virus Strain and Inoculation:

- Virus: A/Vietnam/1203/2004 (H5N1).
- Route of Inoculation: Not specified in the available snippets.

#### 3. **iHA-100** Administration:

- Compound: **iHA-100**.

- Dose and Route: Not specified in the available snippets.

#### 4. Monitoring:

- Clinical Signs: Body temperature and body weight were monitored.
- Pathology: Evaluation of the prevention of severe pneumonia.

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Macroyclic peptides exhibit antiviral effects against influenza virus HA and prevent pneumonia in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Peptides as Anti-Influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of iHA-100 in H5N1-Infected Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672589#ha-100-application-in-studies-of-h5n1-infected-animal-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)